methyl 3-amino-4-methyl-1H-indole-2-carboxylate
Description
Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a methyl ester at position 2, an amino group at position 3, and a methyl substituent at position 4 of the indole ring. This compound belongs to the class of primary amines, as highlighted in its inclusion in CymitQuimica’s catalog of synthetic building blocks for pharmaceutical and agrochemical applications . Its structural complexity and functional groups make it a versatile intermediate in organic synthesis, though commercial availability has been discontinued, necessitating custom synthesis for research purposes .
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-3-5-7-8(6)9(12)10(13-7)11(14)15-2/h3-5,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUWWLMBKLMKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene, which is then further processed to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including methyl 3-amino-4-methyl-1H-indole-2-carboxylate, as inhibitors of HIV-1 integrase. Specifically, derivatives of indole-2-carboxylic acid have shown effectiveness in inhibiting the strand transfer activity of the integrase enzyme, which is crucial for viral replication. The binding interactions between these compounds and the active site of integrase suggest that structural modifications can enhance their inhibitory potency. For instance, a derivative exhibited an IC50 value of 0.13 μM, indicating strong antiviral activity against HIV .
Synthesis of Novel Compounds
Multicomponent Reactions
this compound has been utilized in various multicomponent reactions to synthesize diverse heterocyclic compounds. These reactions often involve the combination of different reactants to form complex structures in a single step, reducing the need for multiple purification stages. For example, reactions involving this compound with aryl isocyanates and cyanamides have led to the formation of pyrimidine derivatives, showcasing its versatility in organic synthesis .
Indole Derivatives
The compound serves as a precursor for synthesizing a range of indole derivatives. Its reactivity allows for functionalization at various positions on the indole ring, facilitating the development of compounds with tailored biological activities. This includes applications in creating anti-cancer agents and other therapeutic molecules .
Biological Activities
Antimicrobial Properties
Research has demonstrated that this compound derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives showed antibacterial efficacy that surpassed traditional antibiotics like ampicillin and streptomycin by up to 50-fold. The most potent derivative displayed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against specific bacterial strains .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds are being explored through various studies, including docking simulations that reveal how these molecules interact with bacterial enzymes or viral proteins. Such insights are crucial for optimizing the design of new therapeutics based on this scaffold .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral properties targeting HIV integrase | IC50 values as low as 0.13 μM for certain derivatives |
| Synthesis | Used in multicomponent reactions to create heterocycles | Formation of pyrimidine derivatives from reactions with aryl isocyanates |
| Biological Activity | Exhibits antimicrobial effects against bacteria and fungi | MIC values as low as 0.004 mg/mL; superior efficacy compared to standard antibiotics |
Case Study 1: Antiviral Activity Against HIV
A study focused on optimizing indole-2-carboxylic acid derivatives for HIV treatment demonstrated that specific structural modifications significantly enhanced their binding affinity to integrase's active site, leading to improved antiviral activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of this compound derivatives were tested against various bacterial strains. The results indicated that certain compounds exhibited remarkable antibacterial properties, suggesting potential for further development into clinical antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing cellular processes and biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Insights :
- The amino and ester groups in the target compound enhance its reactivity in condensation and nucleophilic substitution reactions compared to carboxylic acid analogs .
Functional Group Variations: Amino vs. Formyl/Carboline Substituents
Methyl 1-Methyl-β-Carboline-3-Carboxylate ()
This β-carboline derivative shares a methyl ester group but replaces the indole scaffold with a β-carboline system. Key differences include:
- Electronic Effects : The β-carboline’s extended π-system increases aromaticity, altering UV-Vis absorption and redox behavior compared to the simpler indole derivative .
- Biological Activity: β-Carbolines are known for psychoactive properties, whereas the amino group in the target compound may favor interactions with amine receptors or enzymes .
3-Formyl-1H-Indole-2-Carboxylate Derivatives ()
Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid feature a formyl group at C3 instead of an amino group. The formyl group enables condensation reactions (e.g., with thiazolones), while the amino group in the target compound facilitates Schiff base formation or amide couplings .
Pharmacologically Relevant Indole Esters
Methyl-1-Pentyl-1H-Indole-3-Carboxylate ()
A synthetic cannabinoid derivative, this compound has a pentyl chain at N1 and a methyl ester at C3. Comparatively:
- Lipophilicity: The pentyl group increases logP, enhancing blood-brain barrier penetration, whereas the target compound’s amino group reduces lipophilicity, favoring solubility in aqueous environments .
- Bioactivity: The pentyl group mimics endogenous cannabinoid ligands, while the target compound’s amino group may target amine transporters or kinases .
Spectroscopic Characterization
- 1H-NMR: The target compound’s amino group would show a broad singlet near δ 2.85–3.50 ppm (similar to β-carboline derivatives in ), distinct from formyl protons (~δ 9–10 ppm) in analogs .
- FTIR : A strong N-H stretch (~3300–3500 cm⁻¹) and ester C=O (~1700 cm⁻¹) differentiate it from carboxylic acid analogs (broad O-H ~2500–3000 cm⁻¹) .
Biological Activity
Methyl 3-amino-4-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure typical of indoles, with a carboxylate group that enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group allows for hydrogen bonding and ionic interactions with proteins, which can modulate enzyme activity and receptor functions. This compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Similar compounds have shown promise as inhibitors of HIV integrase, an essential enzyme for viral replication. For instance, indole derivatives have been reported to inhibit the strand transfer activity of HIV integrase with varying potencies . Although specific data for this compound is limited, its structural similarities suggest potential antiviral applications.
- Anticancer Properties : Indole derivatives are known for their anticancer activities. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth . The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
Study on HIV Integrase Inhibition
A study focused on indole derivatives demonstrated that structural modifications at specific positions could enhance inhibitory effects against HIV integrase. For example, compound modifications led to improved IC50 values (the concentration required to inhibit 50% of the target) ranging from 12.41 μM to as low as 0.13 μM for optimized derivatives . While direct studies on this compound are lacking, these findings highlight the importance of structural optimization in enhancing biological activity.
Anticancer Activity Evaluation
Another investigation into indole derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction. These studies often utilize assays such as MTT or flow cytometry to quantify cell viability and apoptosis rates . The potential of this compound in this context remains an area for future exploration.
Comparative Analysis
To better understand the potential of this compound in comparison to other indole derivatives, the following table summarizes key findings from related compounds:
Q & A
Basic: What are the standard synthetic routes for methyl 3-amino-4-methyl-1H-indole-2-carboxylate?
Answer:
The compound is typically synthesized via condensation reactions involving 3-formyl-indole precursors. For example, a common approach involves reacting 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolone or thiourea analogs under reflux in acetic acid with sodium acetate as a catalyst . Key steps include:
- Reagent Ratios: Use a 1.1:1 molar ratio of aldehyde to nucleophile (e.g., aminothiazolone) to drive the reaction to completion.
- Purification: Recrystallize the product from a DMF/acetic acid mixture to achieve >95% purity .
- Characterization: Confirm structure via -NMR (aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch ~1700 cm) .
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Answer:
Optimization requires a Design of Experiments (DoE) approach to evaluate variables like temperature, reflux duration, and catalyst loading. For example:
- Temperature: Reflux at 110–120°C (acetic acid, bp ~118°C) minimizes side reactions while ensuring complete aldehyde activation .
- Catalyst: Sodium acetate (2.0 equiv) enhances nucleophilicity of the amine component .
- Statistical Modeling: Use response surface methodology to identify interactions between variables (e.g., time vs. temperature) .
Table 1: Optimization Parameters for Condensation Reactions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes rate |
| Reflux Time | 3–5 hours | Balances conversion vs. degradation |
| Catalyst Loading | 2.0 equiv NaOAc | Enhances nucleophilicity |
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- -NMR: Aromatic protons (6.8–8.2 ppm), methyl groups (2.3–2.5 ppm), and NH signals (broad, ~5.0 ppm) confirm substituent positions .
- IR Spectroscopy: Stretches at 1700–1720 cm (ester C=O) and 3300–3500 cm (N-H) validate functional groups .
- Mass Spectrometry: Molecular ion peak at m/z 218 (CHNO) with fragmentation patterns matching the indole core .
Advanced: How do substituent positions on the indole ring influence reactivity in cross-coupling reactions?
Answer:
The 3-amino and 4-methyl groups direct electrophilic substitution to the 5- and 7-positions of the indole ring. For example:
- Steric Effects: The 4-methyl group hinders reactions at the adjacent 3-position, favoring coupling at distal sites.
- Electronic Effects: The electron-rich 3-amino group activates the ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position .
- Case Study: Analogous 5-fluoro-indole-2-carboxylates show enhanced reactivity in C–N bond formation .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid aminolysis of the carboxylate .
- Handling: Wear nitrile gloves and safety goggles; avoid inhalation (risk of respiratory irritation) .
Advanced: How can contradictory NMR data for synthetic intermediates be resolved?
Answer:
- Deuterated Solvents: Use DMSO-d to resolve broadening caused by NH protons .
- 2D NMR: HSQC and HMBC correlations differentiate between regioisomers (e.g., 4-methyl vs. 5-methyl indole derivatives) .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for tautomeric forms .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization: Use a DMF/acetic acid (1:1) mixture to remove unreacted aldehyde precursors .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for baseline separation of byproducts .
- Yield Improvement: Pre-purify intermediates (e.g., 3-formyl derivatives) via vacuum distillation to reduce impurities .
Advanced: What computational methods aid in predicting the compound’s reactivity in drug design?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinase inhibitors) .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- SAR Analysis: Compare with methyl 3-amino-pyrazole-4-carboxylate derivatives to identify pharmacophore requirements .
Basic: How should waste containing this compound be disposed of safely?
Answer:
- Neutralization: Treat acidic waste with sodium bicarbonate before disposal .
- Professional Services: Contract certified agencies for incineration (≥1200°C) to prevent environmental release .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Answer:
- Flow Chemistry: Continuous reactors minimize thermal degradation by precise temperature control .
- In Situ Monitoring: Use FTIR probes to track aldehyde consumption and adjust reagent feeds dynamically .
- Scale-Up Protocol: Increase batch size incrementally (10x per step) while monitoring purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
